3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound belonging to the class of tetrahydropyrimidinediones This compound features a pyrimidine ring, a six-membered heterocyclic aromatic ring with two nitrogen atoms, substituted with tert-butyl and ethyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as ethyl acetoacetate and tert-butylamine, under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve cost-effective and scalable production. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more substituents on the pyrimidine ring with different functional groups, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features and reactivity. Similar compounds include other substituted pyrimidinediones, such as:
2,4-Dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
3,5-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
4-Methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Properties
IUPAC Name |
3-tert-butyl-6-ethyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-7-6-8(13)12(9(14)11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJKYGLEHSFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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